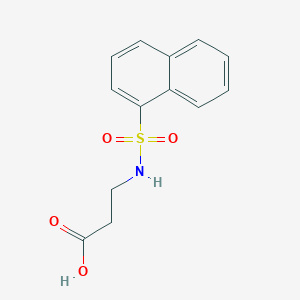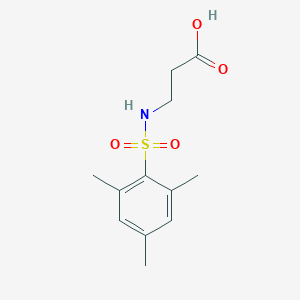![molecular formula C17H16N4S B498797 1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole CAS No. 330466-26-7](/img/structure/B498797.png)
1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show a wide range of biological activities and are used for spectral and catalytic properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been provided using the B3LYP/6-311++G (d,p) basis set .Mecanismo De Acción
The mechanism of action of MBZM is not fully understood. However, it has been proposed that MBZM exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, MBZM has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In infectious diseases, MBZM has been shown to inhibit the activity of enzymes involved in cell wall synthesis and energy metabolism. In neurodegenerative disorders, MBZM has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
MBZM has been shown to have various biochemical and physiological effects. In cancer cells, MBZM has been shown to induce apoptosis and cell cycle arrest. In infectious diseases, MBZM has been shown to inhibit the growth of pathogens by disrupting their cell wall synthesis and energy metabolism. In neurodegenerative disorders, MBZM has been shown to reduce oxidative stress and inflammation, which are involved in the progression of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBZM has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, MBZM also has some limitations for lab experiments. Its solubility in water is low, which can limit its use in some experiments. Additionally, its toxicity profile is not fully understood, which can limit its use in some in vivo experiments.
Direcciones Futuras
There are several future directions for the study of MBZM. One of the directions is to investigate its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action and toxicity profile of MBZM.
Métodos De Síntesis
The synthesis of MBZM has been reported using various methods. One of the methods involves the reaction of 2-mercapto-benzimidazole with 1-methyl-2-bromoethylbenzimidazole in the presence of a base. Another method involves the reaction of 2-mercapto-benzimidazole with 1-methyl-2-chloroethylbenzimidazole in the presence of a base. The yield of MBZM obtained using these methods ranges from 40% to 70%.
Aplicaciones Científicas De Investigación
MBZM has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, MBZM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In infectious diseases, MBZM has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. In neurodegenerative disorders, MBZM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-20-14-9-5-3-7-12(14)18-16(20)11-22-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTRGAAMRFWJOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid](/img/structure/B498715.png)


![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498720.png)
![ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498721.png)
![allyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498722.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498725.png)

![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-ethyl-1H-indole-3-carboxylate](/img/structure/B498730.png)
![N-[9-(butylsulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B498731.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498733.png)
![N-{4-[(butylsulfonyl)amino]phenyl}-1-butanesulfonamide](/img/structure/B498734.png)
![N-(3,5-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498737.png)